molecular formula C17H17NO3 B5585753 2-[(4-Methylbenzyl)carbamoyl]phenyl acetate

2-[(4-Methylbenzyl)carbamoyl]phenyl acetate

Cat. No.: B5585753
M. Wt: 283.32 g/mol
InChI Key: LZCAWLZSTZZUJI-UHFFFAOYSA-N
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Description

2-[(4-Methylbenzyl)carbamoyl]phenyl acetate is an organic compound with the molecular formula C17H17NO3 It is a derivative of phenyl acetate, where the phenyl group is substituted with a 4-methylbenzylcarbamoyl group

Safety and Hazards

Sigma-Aldrich provides “2-{[(4-methylbenzyl)amino]carbonyl}phenyl acetate” as-is and makes no representation or warranty whatsoever with respect to this product . It’s important to handle all chemicals with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylbenzyl)carbamoyl]phenyl acetate typically involves the reaction of 2-aminophenyl acetate with 4-methylbenzyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylbenzyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the amine derivative.

    Substitution: The major products depend on the substituent introduced during the reaction.

Scientific Research Applications

2-[(4-Methylbenzyl)carbamoyl]phenyl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Methylbenzyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The acetate group may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Phenyl acetate: A simpler analog without the carbamoyl group.

    4-Methylbenzyl isocyanate: A precursor used in the synthesis of the compound.

    Carbamoyl derivatives: Other compounds with carbamoyl groups attached to different aromatic systems.

Uniqueness

2-[(4-Methylbenzyl)carbamoyl]phenyl acetate is unique due to the presence of both the carbamoyl and acetate functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-[(4-methylphenyl)methylcarbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12-7-9-14(10-8-12)11-18-17(20)15-5-3-4-6-16(15)21-13(2)19/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCAWLZSTZZUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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